

5-Chloro-4-hydroxy-2-methoxypyridine spectroscopic data

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Compound of Interest

Compound Name: 5-Chloro-4-hydroxy-2-methoxypyridine

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An In-depth Technical Guide to the Predicted Spectroscopic Data of **5-Chloro-4-hydroxy-2-methoxypyridine**

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of **5-Chloro-4-hydroxy-2-methoxypyridine** (CAS No: 1196146-71-0).^{[1][2][3][4][5]} In the absence of publicly available experimental spectra for this compound, this document serves as a robust predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and drawing upon empirical data from structurally analogous compounds, we present a detailed elucidation of the expected spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of **5-Chloro-4-hydroxy-2-methoxypyridine** in a research or development setting.

Introduction

5-Chloro-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. The unique arrangement of its functional groups—an electron-withdrawing chlorine atom and electron-donating hydroxyl and methoxy groups—creates a distinct electronic environment that governs its chemical reactivity and spectroscopic

behavior. Accurate spectroscopic data is paramount for unambiguous structure confirmation, purity assessment, and understanding molecular properties.

This guide addresses a critical information gap, as no formal, peer-reviewed spectroscopic data has been published for this specific molecule. Our approach is to construct a highly accurate, predicted spectroscopic profile. This is achieved by systematically analyzing the known spectral data of simpler, related pyridine derivatives and applying the principles of substituent additivity. By understanding how each functional group independently influences the spectrum of the parent pyridine ring, we can project the combined effects in the target molecule. This predictive methodology provides a powerful and scientifically rigorous framework for researchers working with this compound.

Molecular Structure

The structural foundation for all subsequent spectroscopic predictions is illustrated below. The atom numbering convention used throughout this guide is provided for clarity.

Figure 1: Molecular structure of **5-Chloro-4-hydroxy-2-methoxypyridine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra are detailed below. Predictions are based on known chemical shifts for pyridine and its derivatives, including 2-methoxypyridine, 4-hydroxypyridine, and various chloropyridines.^{[6][7][8][9][10]}

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the methoxy group protons, and one for the hydroxyl proton.

Table 1: Predicted ^1H NMR Data for **5-Chloro-4-hydroxy-2-methoxypyridine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	~ 7.6 - 7.8	Singlet	N/A
H3	~ 6.3 - 6.5	Singlet	N/A
-OCH ₃	~ 3.9 - 4.1	Singlet	N/A
-OH	~ 5.0 - 7.0 (variable)	Broad Singlet	N/A

Causality and Justification:

- Aromatic Protons (H3, H6): In unsubstituted pyridine, the protons at positions 3 and 6 appear at ~7.5 ppm and ~8.5 ppm, respectively.
 - The powerful electron-donating 4-hydroxy group will shield both H3 and H6, causing a significant upfield shift.
 - The 2-methoxy group strongly shields the adjacent H3 proton and has a smaller shielding effect on the more distant H6.[\[6\]](#)
 - The 5-chloro group will deshield both adjacent protons (H3 and H6) due to its inductive effect, but this is counteracted by the stronger donating groups.
 - The net result is a significant upfield shift for H3, placing it in the ~6.3-6.5 ppm range. H6 will be less shielded than H3 and is predicted to be around ~7.6-7.8 ppm. As H3 and H6 are not adjacent, they will appear as singlets.
- Methoxy Protons (-OCH₃): The methoxy group attached to an aromatic ring typically appears in the range of 3.8-4.1 ppm.[\[6\]](#) We predict a singlet in this region.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule.

Table 2: Predicted ^{13}C NMR Data for **5-Chloro-4-hydroxy-2-methoxypyridine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~ 162 - 165
C3	~ 95 - 98
C4	~ 160 - 163
C5	~ 105 - 108
C6	~ 140 - 143
-OCH ₃	~ 54 - 57

Causality and Justification:

- C2 and C4: These carbons are directly attached to oxygen atoms, which cause a strong deshielding effect, moving their signals significantly downfield. Based on data for 2-methoxypyridine and 4-hydroxypyridine, these are expected to be the most downfield signals in the aromatic region.[\[11\]](#)[\[12\]](#)
- C3: This carbon is shielded by both the adjacent 2-methoxy and 4-hydroxy groups, resulting in a significant upfield shift to the ~95-98 ppm region.
- C5: The carbon bearing the chlorine atom will be deshielded by the halogen, but its position is also influenced by the adjacent strong donating group at C4. Its predicted shift is around 105-108 ppm.
- C6: This carbon is ortho to the nitrogen and meta to the chloro and methoxy groups, leading to a predicted chemical shift in the ~140-143 ppm range.
- -OCH₃ Carbon: The carbon of the methoxy group is expected in the typical range of ~54-57 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural insights from its fragmentation patterns.

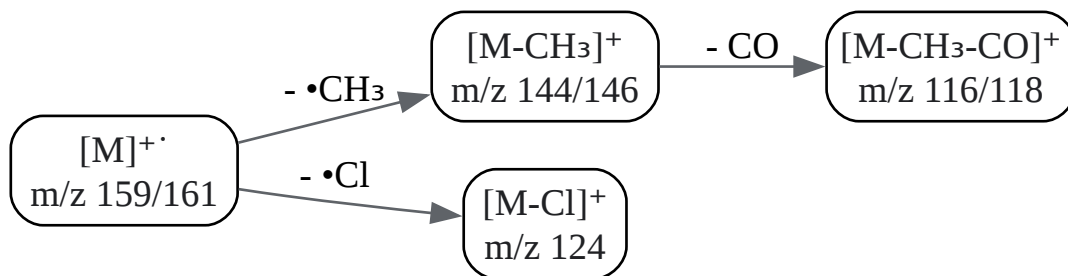
Predicted Molecular Ion and Isotopic Pattern

The molecular formula of **5-Chloro-4-hydroxy-2-methoxypyridine** is $C_6H_6ClNO_2$. The predicted mass spectrum under electron ionization (EI) would show a distinct molecular ion peak ($M^{+\cdot}$).

- Molecular Weight: 159.57 g/mol
- Exact Mass: 159.0087 Da (for ^{35}Cl isotope)
- Isotopic Pattern: Due to the natural abundance of chlorine isotopes ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the molecular ion will appear as two peaks:
 - $M^{+\cdot}$: m/z 159 (relative intensity $\sim 100\%$)
 - $[M+2]^{+\cdot}$: m/z 161 (relative intensity $\sim 32\%$) This characteristic 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of substituted pyridines is often initiated by the loss of substituents or small neutral molecules.^[13]



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Figure 2: Predicted major fragmentation pathway for **5-Chloro-4-hydroxy-2-methoxypyridine**.

Table 3: Predicted Key Fragments in Mass Spectrometry

m/z (for ³⁵ Cl)	Predicted Fragment	Notes
159	[C ₆ H ₆ ClNO ₂] ⁺ (Molecular Ion)	The base peak or a very intense peak.
144	[M - CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
124	[M - Cl] ⁺	Loss of a chlorine radical.
116	[M - CH ₃ - CO] ⁺	Subsequent loss of carbon monoxide from the [M - CH ₃] ⁺ fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3500 - 3200	O-H Stretch	Hydroxyl (-OH)	Broad, Strong
3100 - 3000	C-H Stretch	Aromatic C-H	Medium
2980 - 2850	C-H Stretch	Methoxy (-OCH ₃)	Medium
1620 - 1580	C=C and C=N Ring Stretch	Pyridine Ring	Strong
1500 - 1450	C=C and C=N Ring Stretch	Pyridine Ring	Strong
1280 - 1230	C-O Stretch (Aryl Ether)	Ar-O-CH ₃	Strong
1100 - 1000	C-O Stretch	Ar-O-CH ₃	Strong
850 - 750	C-Cl Stretch	Aryl Chloride (C-Cl)	Medium

Causality and Justification:

- O-H Stretch: The hydroxyl group will produce a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.
- C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
- Pyridine Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce strong bands in the 1620-1450 cm⁻¹ fingerprint region.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- C-O and C-Cl Stretches: Strong absorptions corresponding to the aryl ether C-O stretching are expected. The C-Cl stretch will appear at a lower frequency, typically in the 850-750 cm⁻¹ range.[\[17\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition Type	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~ 280 - 295
$n \rightarrow \pi$	~ 310 - 330

Causality and Justification:

- Unsubstituted pyridine exhibits a $\pi \rightarrow \pi^*$ transition around 257 nm and a weaker $n \rightarrow \pi^*$ transition around 270 nm.[\[18\]](#)
- The presence of three auxochromic groups (substituents with non-bonding electrons: -OH, -OCH₃, -Cl) is expected to cause a significant bathochromic (red) shift in the absorption maxima.[\[19\]](#)
- The electron-donating hydroxyl and methoxy groups, in particular, will extend the conjugation and lower the energy gap for electronic transitions, shifting the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ bands to longer wavelengths.[\[20\]](#) Therefore, the primary absorption bands are predicted to be shifted into the 280-330 nm range.

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **5-Chloro-4-hydroxy-2-methoxypyridine** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard single-pulse spectrum.
 - Set a spectral width of ~ 12 ppm.
 - Use an acquisition time of ~ 3 -4 seconds and a relaxation delay of 2 seconds.
 - Average 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - Set a spectral width of ~ 220 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Average 1024 or more scans to achieve adequate signal intensity.
- Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.
- Validation: Confirm the presence of the $\text{M}^{+ \cdot}$ and $[\text{M}+2]^{+ \cdot}$ peaks with the expected $\sim 3:1$ ratio to validate the presence of chlorine.

IR Spectroscopy Protocol

- **Sample Preparation:** Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- **Acquisition:** Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands and compare them with the predicted values for key functional groups.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) with a known concentration.
- **Acquisition:** Record the absorption spectrum from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
- **Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Conclusion

This guide provides a comprehensive and theoretically grounded prediction of the ^1H NMR, ^{13}C NMR, mass spectrometry, IR, and UV-Vis spectroscopic data for **5-Chloro-4-hydroxy-2-methoxypyridine**. By analyzing the established spectral properties of analogous compounds, we have constructed a detailed and reliable reference for researchers. These predicted data and the accompanying justifications offer a robust framework for the identification and characterization of this compound, facilitating its use in synthetic chemistry and drug discovery endeavors.

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